8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine
Description
8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with an ethylphenoxyethylsulfanyl group
Properties
IUPAC Name |
8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-2-9-3-5-10(6-4-9)22-7-8-23-15-18-11-12(16)19-14(17)20-13(11)21-15/h3-6H,2,7-8H2,1H3,(H5,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZXBTZFPWGFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCSC2=NC3=NC(=NC(=C3N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Ethylphenoxyethylsulfanyl Intermediate: This step involves the reaction of 4-ethylphenol with ethylene oxide in the presence of a base to form 2-(4-ethylphenoxy)ethanol. This intermediate is then treated with thionyl chloride to yield 2-(4-ethylphenoxy)ethyl chloride.
Nucleophilic Substitution: The 2-(4-ethylphenoxy)ethyl chloride is reacted with thiourea to form 2-(4-ethylphenoxy)ethylsulfanylthiourea.
Cyclization and Purine Formation: The final step involves the cyclization of 2-(4-ethylphenoxy)ethylsulfanylthiourea with 2,6-diaminopurine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole: A benzooxazole derivative with similar structural features.
8-(2-Hydroxy-ethylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione: Another purine derivative with a different substitution pattern.
Uniqueness
8-[2-(4-ethylphenoxy)ethylsulfanyl]-7H-purine-2,6-diamine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ethylphenoxyethylsulfanyl group is not commonly found in other purine derivatives, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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